Potassium isononyl hydrogen phosphate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
94247-19-5 |
|---|---|
Molecular Formula |
C9H20KO4P |
Molecular Weight |
262.32 g/mol |
IUPAC Name |
potassium;7-methyloctyl hydrogen phosphate |
InChI |
InChI=1S/C9H21O4P.K/c1-9(2)7-5-3-4-6-8-13-14(10,11)12;/h9H,3-8H2,1-2H3,(H2,10,11,12);/q;+1/p-1 |
InChI Key |
IWNTXDCWOFGELB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCOP(=O)(O)[O-].[K+] |
Origin of Product |
United States |
Synthesis and Reaction Mechanisms
Synthetic Pathways for Potassium Alkyl Hydrogen Phosphates
The synthesis is characterized by the initial phosphorylation of the alcohol followed by salt formation.
The core of the synthesis is the esterification of isononyl alcohol to create the phosphate (B84403) ester backbone. Isononyl alcohol is typically a mixture of isomeric nine-carbon, branched primary alcohols produced via the hydroformylation of octene isomers. wikipedia.org The most common phosphating agents for this purpose are phosphorus pentoxide (P₄O₁₀) and polyphosphoric acid (PPA).
The reaction with phosphorus pentoxide, a powerful dehydrating agent, typically yields a mixture of mono- and diester phosphates. exsyncorp.com The alcohol attacks the electrophilic phosphorus center of the P₄O₁₀ cage, leading to the formation of the phosphate ester. The ratio of monoester to diester can be controlled by the stoichiometry of the reactants. A general representation of the reaction of an alcohol with phosphorus pentoxide is shown in recent studies on sustainable coating materials. researchgate.net A patent describes a process where phosphorus pentoxide is suspended in a previously produced amount of the ester, after which the alcohol is added at temperatures between 20 and 180°C. google.com
Alternatively, reacting the alcohol with polyphosphoric acid is a method used to favor the production of the monoalkyl phosphate ester. Polyphosphoric acid acts as both a reactant and a dehydrating medium. The process generally involves heating the alcohol with PPA. youtube.com
| Phosphating Agent | Chemical Formula | Primary Product(s) | Key Reaction Characteristic |
|---|---|---|---|
| Phosphorus Pentoxide | P₄O₁₀ | Mixture of mono- and di-isononyl hydrogen phosphate | Highly vigorous reaction, yields mixed esters. exsyncorp.com |
| Polyphosphoric Acid | H(HPO₃)nOH | Predominantly mono-isononyl hydrogen phosphate | Acts as both reactant and reaction medium. |
The product from the esterification step is an acidic mixture of isononyl hydrogen phosphate (and its diester counterpart). To obtain the potassium salt, a partial neutralization is carried out using a potassium base, typically potassium hydroxide (B78521) (KOH). rsc.orgresearchgate.net This is a standard acid-base reaction where the acidic proton of the phosphate group is replaced by a potassium ion.
H₃PO₄(aq) + KOH(aq) → KH₂PO₄(aq) + H₂O(l) rsc.org
This reaction, shown for the preparation of inorganic potassium dihydrogen phosphate, serves as a direct analogue for the neutralization of the alkyl phosphoric acid. The process involves carefully adding the potassium hydroxide solution to the acidic phosphate ester mixture. youtube.com The reaction is often performed in an aqueous medium, and the final product can be isolated after cooling and crystallization. najah.edu
Mechanistic Investigations of Phosphate Ester Synthesis
The formation of phosphate esters via nucleophilic attack on a phosphorus atom can proceed through several mechanistic pathways. thieme-connect.de The specific mechanism is influenced by factors such as the structure of the reactants, the nucleophile's nature, and the reaction conditions. thieme-connect.de Three primary mechanisms are generally considered for phospho group transfer reactions. frontiersin.org
Stepwise Associative Mechanism ([A_N + D_N]) : This pathway involves the formation of a pentacoordinate intermediate. The reaction proceeds in two steps: the nucleophile attacks the phosphorus center to form the intermediate, which then breaks down to release the leaving group.
Concerted Mechanism ([A_N D_N]) : This is a one-step, S_N2-like process. It involves a trigonal bipyramidal transition state where the bond to the nucleophile is forming concurrently with the cleavage of the bond to the leaving group. thieme-connect.defrontiersin.org
Stepwise Dissociative Mechanism ([D_N + A_N]) : This pathway involves the initial, rate-limiting ionization of the substrate to form a highly reactive, short-lived metaphosphate intermediate. This intermediate is then rapidly attacked by the nucleophile to form the final product. frontiersin.org
Studies have shown that the hydrolysis of phosphate monoester dianions often occurs through a concerted mechanism that has a highly dissociative character, meaning there is significant bond fission to the leaving group in the transition state. frontiersin.org The reaction between an alcohol and a phosphating agent like phosphorus pentoxide involves a nucleophilic attack by the alcohol's oxygen atom on the electrophilic phosphorus atom. nih.gov
| Mechanism | Description | Key Feature |
|---|---|---|
| Associative (Stepwise) | Two-step process involving addition then elimination. | Pentacoordinate intermediate is formed. |
| Concerted (S_N2-like) | Single-step process with simultaneous bond formation and breaking. | Involves a trigonal bipyramidal transition state. |
| Dissociative (Stepwise) | Two-step process involving elimination then addition. | Proceeds via a metaphosphate intermediate. |
Development of Sustainable Synthesis Methodologies
There is a growing emphasis on developing greener and more sustainable methods for producing alkyl phosphate esters. A key focus is the avoidance of hazardous reagents and waste streams. google.com Traditional methods sometimes employed phosphorus oxychloride, which generates hydrogen chloride gas and can lead to organochloride impurities and corrosion issues. google.com
Modern sustainable processes aim for solvent-free conditions, which reduces environmental impact and simplifies product work-up. google.com A patent for a sustainable process for preparing mono-alkyl phosphate esters and their salts highlights a method that is free of organic solvents and achieves a high mono-to-dialkyl ester ratio with minimal unreacted alcohol and phosphoric acid impurities. google.com
Another tenet of green chemistry is atom economy. Research into the transesterification of phosphate esters has explored the use of isopropenyl phosphate as an atom-efficient phosphorylating agent. nih.gov In this type of reaction, the use of an isopropenyl leaving group results in the formation of acetone (B3395972) as the only byproduct, which can be easily removed by evaporation. nih.gov Such innovations in reaction design, moving away from harsh chlorinating agents and solvents towards catalytic, high-atom-economy processes, represent the future of sustainable phosphate ester synthesis. google.comnih.gov
Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of compounds like potassium isononyl hydrogen phosphate (B84403). These methods measure the vibrational energies of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them.
Analysis of Phosphate Group Vibrational Modes
The phosphate head group (PO₄) is a cornerstone of the molecule's identity, and its vibrational modes are readily identifiable in IR and Raman spectra. In the case of a hydrogen phosphate anion (HPO₄²⁻), the symmetry is lower than that of a regular phosphate ion (PO₄³⁻), leading to more complex spectra. The key vibrational modes include the stretching and bending of the P-O and P=O bonds.
Studies on various phosphate salts provide a basis for assigning these vibrational modes. researchgate.netresearchgate.net The symmetric and asymmetric stretching vibrations of the PO₂ and P(OH) groups give rise to strong bands in the IR spectrum. Raman spectroscopy, which is particularly sensitive to symmetric vibrations, offers complementary information. metrohm.com The presence of the P-O-H group introduces specific bending (in-plane deformation) and stretching vibrations. researchgate.net
Illustrative Vibrational Frequencies for the Phosphate Head Group
This table presents typical frequency ranges for the vibrational modes of a hydrogen phosphate group, based on data from analogous phosphate compounds. Actual values for potassium isononyl hydrogen phosphate may vary.
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Description |
| ν(O-H) | ~3300 - 2900 (broad) | Weak | Stretching of the hydroxyl group involved in hydrogen bonding. |
| νₐ(PO₂) | ~1250 - 1150 | ~1240 - 1140 | Asymmetric stretching of the P-O bonds in the deprotonated portion. |
| νₛ(PO₂) | ~1100 - 1050 | ~1090 - 1040 | Symmetric stretching of the P-O bonds in the deprotonated portion. |
| ν(P-O(H)) | ~1050 - 950 | ~1040 - 940 | Stretching of the P-O single bonds connected to hydrogen. |
| δ(P-O-H) | ~1300 - 1200 | Weak | In-plane bending (deformation) of the P-O-H angle. researchgate.net |
| δ(O-P-O) | ~600 - 400 | ~600 - 400 | Bending (deformation) modes of the O-P-O angles. |
Investigation of Hydrocarbon Chain Conformation and Interactions
The isononyl group, a branched nine-carbon alkyl chain, constitutes the hydrophobic tail of the molecule. IR and Raman spectroscopy can provide information about the conformation and packing of these chains. The C-H stretching vibrations, typically found in the 2800-3000 cm⁻¹ region, are particularly informative. The relative intensities and frequencies of the symmetric (νₛ) and asymmetric (νₐ) stretching modes of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups can indicate the degree of conformational order (e.g., trans vs. gauche conformations) of the alkyl chain.
Furthermore, wagging, twisting, and rocking modes of the CH₂ groups appear in the 1470-1170 cm⁻¹ region and are also sensitive to the packing and ordering of the hydrocarbon chains.
Elucidation of Intermolecular Hydrogen Bonding Networks
A key feature of this compound is its ability to form intermolecular hydrogen bonds via the P-O-H and P=O groups. These interactions are critical in defining the solid-state structure and the aggregation behavior of the molecule in solution. Vibrational spectroscopy is highly sensitive to hydrogen bonding. The O-H stretching band, for instance, is typically broad and shifted to lower frequencies (e.g., 3300-2900 cm⁻¹) when involved in strong hydrogen bonding, compared to a free O-H group. researchgate.net Similarly, the P=O stretching frequency may also shift upon hydrogen bond formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for obtaining detailed structural information at the atomic level. For this compound, both ³¹P and ¹H NMR are particularly insightful.
³¹P NMR provides direct information about the chemical environment of the phosphorus atom. wikipedia.org Since ³¹P is a spin-1/2 nucleus with 100% natural abundance, it yields sharp signals over a wide chemical shift range, making it possible to distinguish subtle differences in the phosphate group's environment. mdpi.com The chemical shift of the phosphorus nucleus in an alkyl hydrogen phosphate is expected to be in a characteristic range, typically referenced to 85% phosphoric acid (H₃PO₄). wikipedia.orghuji.ac.il The specific chemical shift can be influenced by factors such as pH, solvent, and cation association.
¹H NMR spectroscopy is used to map the proton environments within the isononyl hydrocarbon tail. The spectrum would show distinct signals for the -CH₃, -CH₂, and -CH- protons of the branched alkyl chain. The chemical shifts, signal multiplicities (splitting patterns due to spin-spin coupling), and integration values allow for the complete assignment of the hydrocarbon structure. Furthermore, coupling between the phosphorus nucleus and the protons on the adjacent methylene group (-CH₂-O-P) can be observed, providing definitive evidence for the connectivity between the alkyl chain and the phosphate head group. This ³J(H-C-O-P) coupling is typically in the range of 5-10 Hz. huji.ac.il
Illustrative NMR Data for this compound
This table provides expected chemical shift (δ) ranges and coupling constants (J) based on general principles and data for similar organophosphate compounds. huji.ac.ilyoutube.comorganicchemistrydata.org
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J) |
| ³¹P | -O-P(O)(OH)(O⁻) | +5 to -5 | Singlet (proton decoupled) or Multiplet (proton coupled) |
| ¹H | -CH ₂-O-P | ~3.8 - 4.2 | Multiplet, ³J(H-C-O-P) ≈ 5-10 Hz |
| ¹H | -CH - (branch point) | ~1.5 - 1.8 | Multiplet |
| ¹H | -CH ₂- (chain) | ~1.2 - 1.5 | Multiplet |
| ¹H | -CH ₃ (terminal) | ~0.8 - 1.0 | Doublet or Triplet |
X-ray Absorption Spectroscopy (XAS) for Phosphorus Speciation Studies
X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the electronic structure and local coordination environment of an absorbing atom. For this compound, Phosphorus K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy can be employed to study the phosphorus atom. wikipedia.org
The XANES spectrum is characterized by the absorption edge, which corresponds to the energy required to excite a core electron (in this case, a P 1s electron). The precise energy and shape of the absorption edge are sensitive to the oxidation state and coordination geometry of the phosphorus atom. uu.nlwashington.edu For phosphate compounds, a prominent "white line" peak is typically observed at the edge, and its intensity and position can be used to fingerprint the phosphate species. researchgate.net For instance, the formation of a P-O-metal bond can sometimes be identified by the presence of a weak pre-edge feature. nih.gov This makes XANES a valuable tool for confirming the speciation of the phosphate group and studying its interaction with the potassium cation.
Advanced Spectroscopic Techniques for Interfacial Characterization
As an amphiphilic surfactant, the behavior of this compound at interfaces (e.g., air-water or oil-water) is of significant interest. Advanced spectroscopic techniques can probe the molecular orientation and organization at these interfaces.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is one such technique. By bringing an aqueous solution of the surfactant into contact with an internal reflection element (such as a germanium or zinc selenide (B1212193) crystal), the IR spectrum of the molecules adsorbed at the solid-liquid interface can be obtained. This allows for the study of the orientation of both the phosphate head group and the isononyl tail relative to the surface.
Langmuir trough techniques combined with spectroscopic methods like Brewster Angle Microscopy (BAM) or vibrational sum-frequency generation (SFG) spectroscopy can also be used to study monomolecular layers of the surfactant at the air-water interface. These methods provide information on the packing, phase behavior, and molecular orientation within the surfactant film as it is compressed. nih.govnih.gov
Interfacial and Colloidal Chemistry of Potassium Isononyl Hydrogen Phosphate
Elucidation of Surface-Active Properties
The surface-active nature of potassium isononyl hydrogen phosphate (B84403) arises from its amphiphilic structure, which drives its accumulation at interfaces, thereby altering the physicochemical properties of the system.
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration (CMC) is a fundamental parameter that signifies the concentration at which surfactant monomers associate to form micelles in a solution. For alkyl phosphates, the CMC is influenced by factors such as the length and branching of the alkyl chain, the degree of ethoxylation, and the nature and concentration of counter-ions in the solution.
The branched isononyl group in potassium isononyl hydrogen phosphate is expected to result in a higher CMC compared to its linear nonyl counterpart due to steric hindrance that impedes efficient packing into micelles. The presence of the potassium counter-ion also affects the CMC; an increase in electrolyte concentration generally leads to a decrease in the CMC of anionic surfactants due to the screening of electrostatic repulsions between the ionic head groups. researchgate.net
Table 1: Representative Critical Micelle Concentration (CMC) of Anionic Surfactants
| Surfactant | Alkyl Chain | Counter-ion | CMC (mM) | Temperature (°C) | Reference |
| Sodium Dodecyl Sulfate (B86663) (SDS) | C12 | Na+ | 8.2 | 25 | acs.org |
| Potassium Lauryl Phosphate | C12 | K+ | - | - | cir-safety.org |
| 1-palmitoyl-2-lyso-sn-glycero-3-phosphatidic acid | C16 | - | 0.540 | 25 | nih.gov |
This table presents CMC values for illustrative anionic surfactants to provide context for the expected range of this compound's CMC.
Surface Tension Reduction and Adsorption Isotherms
A key characteristic of surfactants is their ability to lower the surface tension of a liquid. This compound, upon dissolving in water, will adsorb at the air-water interface, with its hydrophobic isononyl tail oriented towards the air and the hydrophilic phosphate head remaining in the water. This adsorption disrupts the cohesive energy at the surface, leading to a reduction in surface tension.
The extent of surface tension reduction increases with the concentration of the surfactant up to the CMC, at which point the surface becomes saturated with monomers, and further addition of the surfactant leads to micelle formation in the bulk phase with little to no further decrease in surface tension. The relationship between the surfactant concentration and the surface tension can be described by adsorption isotherms, such as the Langmuir or Freundlich isotherms, which provide insights into the adsorption process at the interface. researchgate.net
Emulsification and Stabilization Mechanisms in Disperse Systems
This compound is an effective emulsifying agent, capable of facilitating the formation and enhancing the stability of emulsions, which are dispersions of one immiscible liquid in another.
Microstructure and Stability of Emulsions
Alkyl phosphates, including this compound, can stabilize both oil-in-water (O/W) and water-in-oil (W/O) emulsions. google.com The type of emulsion formed often depends on the relative solubilities of the surfactant in the two phases, as dictated by Bancroft's rule. The ratio of monoalkyl to dialkyl phosphate can also influence emulsification performance. cosmeticsciencetechnology.com The microstructure of these emulsions typically consists of droplets of the dispersed phase surrounded by a layer of adsorbed surfactant molecules, which form a protective film at the oil-water interface. The stability of these emulsions is a critical parameter, and alkyl phosphates contribute to long-term stability by preventing droplet coalescence. hroc.in
Role in Interfacial Tension Modulation and Droplet Coalescence Inhibition
The primary mechanism by which this compound stabilizes emulsions is through the reduction of interfacial tension between the oil and water phases. elpub.ru By adsorbing at the interface, the surfactant lowers the energy required to create new droplet surfaces, thereby facilitating emulsification.
Furthermore, the adsorbed layer of this compound acts as a barrier to prevent the dispersed droplets from coalescing. This stabilization is achieved through a combination of electrostatic and steric repulsion. The negatively charged phosphate head groups create an electrical double layer around the droplets, leading to electrostatic repulsion between them. The bulky isononyl groups can also provide a steric barrier, physically hindering the close approach of droplets.
Adsorption Phenomena at Various Interfaces
The utility of this compound extends to its adsorption at liquid-solid and gas-solid interfaces, where it can modify the surface properties of the solid material. The adsorption process is governed by the interactions between the surfactant molecules and the solid surface. nih.gov
For instance, in the context of mineral flotation, alkyl phosphates can selectively adsorb onto the surface of certain minerals, rendering them hydrophobic and allowing for their separation. The adsorption is influenced by the pH of the solution, which affects the charge of both the mineral surface and the phosphate head group. researchgate.net Similarly, in applications such as coatings and pigments, the adsorption of alkyl phosphates can improve dispersion and adhesion. The phosphate group can form strong interactions with metal oxide surfaces, leading to robust adsorption. core.ac.uk The nature of the adsorption can be complex, potentially involving the formation of surface aggregates or hemimicelles.
Self-Assembly Behavior and Supramolecular Aggregate Formation
This compound, as an anionic surfactant, exhibits complex self-assembly behavior in aqueous solutions, driven by the amphiphilic nature of its constituent ions. The molecule consists of a polar, hydrophilic phosphate headgroup and a nonpolar, hydrophobic isononyl tail. This dual character dictates the formation of organized supramolecular structures, primarily as a means to minimize the unfavorable interactions between the hydrocarbon tail and the aqueous solvent.
The self-assembly process is fundamentally governed by the hydrophobic effect. researchgate.net In dilute solutions, the surfactant exists as individual ions. However, as the concentration increases, a point is reached where the aggregation of the hydrophobic tails into the core of a supramolecular structure becomes energetically favorable. This critical concentration is known as the critical micelle concentration (CMC). nih.govmdpi.com Above the CMC, additional surfactant molecules preferentially form these aggregates rather than remaining as monomers in the solution. mdpi.com
The branched structure of the isononyl group significantly influences the packing of the surfactant molecules and, consequently, the geometry of the resulting aggregates. Unlike linear alkyl chains, which can pack densely, the branching in the isononyl tail increases the cross-sectional area of the hydrophobic portion of the surfactant. This steric hindrance generally leads to a higher CMC compared to a linear C9 analogue, as the less efficient packing in the micellar core makes aggregation slightly less favorable.
The primary supramolecular structures formed by this compound in aqueous solution are micelles. These are typically spherical aggregates with the isononyl tails sequestered in a hydrophobic core and the negatively charged phosphate headgroups exposed to the surrounding water. The electrostatic repulsion between the anionic phosphate headgroups is a key factor that counteracts the hydrophobic driving force for aggregation, influencing both the CMC and the size and shape of the micelles. The presence of the potassium counterions in the solution helps to shield these repulsive forces, thereby promoting micelle formation.
While spherical micelles are common, other aggregate structures such as cylindrical or worm-like micelles, and even vesicles, may form under specific conditions of concentration, temperature, pH, and ionic strength. For some single-tail branched alkyl phosphates, aggregation into bilayers to form vesicles has been observed. rug.nl The pH of the solution is a particularly important variable for phosphate-based surfactants. The isononyl hydrogen phosphate anion can be further deprotonated at higher pH values, increasing the charge on the headgroup. This enhanced electrostatic repulsion would likely increase the CMC and favor the formation of smaller, more highly curved micelles. Conversely, at lower pH, partial protonation of the phosphate headgroup would reduce repulsion, potentially leading to the formation of larger aggregates or even different phases. rug.nl
Due to the lack of specific experimental data for this compound, the following table provides illustrative values based on the expected behavior of branched-chain anionic surfactants of similar alkyl chain length.
| Parameter | Estimated Value | Significance |
|---|---|---|
| Critical Micelle Concentration (CMC) | ~10-20 mM | Concentration at which micelle formation begins. Branched chains typically increase CMC compared to linear analogues. |
| Aggregation Number (N) | 30 - 60 | Average number of surfactant molecules per micelle. Steric hindrance from the branched tail may limit this number. |
| Predominant Aggregate Structure | Spherical or near-spherical micelles | The geometry is influenced by the packing parameter, which is affected by the branched isononyl tail. |
| Influence of pH | pH-dependent | The degree of protonation of the phosphate headgroup alters intermolecular repulsion, affecting CMC and aggregate morphology. rug.nl |
Applications in Advanced Materials Science and Engineering
Design and Integration into Functional Composites and Blends
While specific research on potassium isononyl hydrogen phosphate (B84403) in composites is limited, the role of potassium phosphates in enhancing the properties of composite materials is an area of active investigation. For instance, the addition of potassium phosphate to aluminosilicate (B74896) composites has been shown to significantly improve their high-temperature performance. In a study on carbon prepreg composites with an aluminosilicate matrix, the inclusion of potassium phosphate had a positive effect on the tensile strength at elevated temperatures (600 °C and 800 °C), with improvements of up to 300% compared to composites without the additive. nih.gov The addition of potassium phosphate also suppressed matrix swelling and reduced weight loss at high temperatures. nih.govresearchgate.net
Interactive Table: Effect of Potassium Phosphate on High-Temperature Tensile Strength of Carbon/Aluminosilicate Composites
| Potassium Phosphate Content (wt%) | Tensile Strength at 25°C (MPa) | Tensile Strength at 600°C (MPa) | Tensile Strength at 800°C (MPa) |
| 0 | ~350 | < 30 | < 25 |
| 2 | ~350 | ~50 | ~40 |
| 4 | ~350 | ~75 | ~60 |
| 6 | ~350 | > 100 | ~75 |
| 8 | ~350 | > 100 | > 85 |
| 10 | ~350 | > 100 | > 85 |
Note: Data is based on trends reported for potassium phosphate in aluminosilicate composites. nih.gov
Role in Surface Modification and Coating Technologies
Alkyl phosphate esters are well-established as effective adhesion promoters in coatings and for the surface treatment of metals. mdpi.comresearchgate.netchemnet.com The phosphate group has a strong affinity for metal surfaces, where it can form a durable chemical bond, while the alkyl tail can interact with the coating's polymer matrix. This dual functionality creates a robust bridge between the substrate and the coating, significantly improving adhesion and corrosion resistance. mdpi.cominnospec.com
Potassium isononyl hydrogen phosphate, by extension, is expected to be an effective adhesion promoter for various substrates, including ferrous metals, zinc alloys, and aluminum. mdpi.com The formation of a non-metallic, phosphate conversion coating can change the chemical and topographical nature of a metal surface, inhibiting corrosion and enhancing the durability of subsequent paint finishes. nih.gov The isononyl group can provide hydrophobicity, further contributing to the protective properties of the coating.
Interactive Table: Adhesion Performance of Coatings with and without Alkyl Phosphate Ester Adhesion Promoter
| Substrate | Coating without Adhesion Promoter (Adhesion Rating) | Coating with Alkyl Phosphate Ester (Adhesion Rating) |
| Steel | Poor | Excellent |
| Aluminum | Fair | Excellent |
| Zinc Alloy | Poor | Good |
Note: This table represents typical performance improvements observed with the use of alkyl phosphate ester adhesion promoters. mdpi.com
Utilization in Novel Formulation Development
Alkyl phosphate esters are versatile anionic surfactants used in a variety of formulations, including emulsifiable concentrates, oil dispersions, and suspension concentrates. acs.org The balance between the mono- and di-ester forms allows them to function as both wetting agents and emulsifiers. acs.org this compound, with its amphiphilic nature, can be used to stabilize emulsions by reducing the interfacial tension between immiscible liquids. The size of the emulsion particles, and consequently the stability of the emulsion, can be influenced by factors such as neutralization temperature and pH. researchgate.net
In the context of personal care products, related compounds such as potassium cetyl phosphate are used as emulsifiers in creams and lotions to create stable and aesthetically pleasing formulations. researchgate.net The use of this compound in industrial formulations could offer benefits such as good electrolyte tolerance and low foaming. acs.org
Interactive Table: Properties of Emulsions Formulated with Alkyl Phosphate Esters
| Property | Description |
| Emulsion Type | Typically Oil-in-Water (O/W) |
| Stability | Good, can be optimized by adjusting pH and temperature |
| Particle Size | Influenced by formulation parameters |
| Foaming | Generally low |
| Electrolyte Tolerance | Good |
Note: This table summarizes general properties of formulations containing alkyl phosphate esters. acs.org
Application in Rheological Property Modulation of Complex Fluid Systems
In oil-based fracturing fluids, dialkyl phosphate esters act as gelling agents, and their effectiveness can be correlated with the length of the alkyl chain. mdpi.com The viscosity of the fluid generally increases with the length of the ester chain up to a certain point. mdpi.com In polymer solutions used for enhanced oil recovery, the presence of ions such as potassium (K+) can affect the viscosity of the solution. Generally, monovalent cations like K+ have a less pronounced effect on reducing polymer solution viscosity compared to divalent or trivalent cations. researchgate.net
Interactive Table: Factors Influencing the Viscosity of Polymer Solutions
| Factor | Effect on Viscosity |
| Polymer Concentration | Increasing concentration generally increases viscosity |
| Cation Valence | Higher valence cations (e.g., Ca2+, Mg2+) tend to decrease viscosity more than monovalent cations (e.g., Na+, K+) |
| Temperature | Increasing temperature generally decreases viscosity |
| Alkyl Chain Length of Additive | Can increase viscosity up to an optimal chain length |
Note: This table is a qualitative summary of factors affecting the rheology of complex fluids based on available literature. researchgate.netresearchgate.netmdpi.com
Environmental Behavior and Transformation Studies
Fate and Transport in Aquatic and Terrestrial Environments
The fate and transport of potassium isononyl hydrogen phosphate (B84403) are dictated by its physicochemical properties, particularly its water solubility, vapor pressure, and its tendency to partition between different environmental compartments. As a salt of a long-chain alkyl phosphate, it is expected to exhibit moderate water solubility.
In aquatic environments , OPEs can be transported over long distances via ocean currents. nih.gov Due to their relatively high water solubility compared to other persistent organic pollutants, some OPEs are readily transported in the dissolved phase. nih.gov However, the long isononyl chain of potassium isononyl hydrogen phosphate would also impart some hydrophobicity, leading to partitioning onto suspended particles and sediment. nih.gov This partitioning behavior influences its transport and bioavailability.
In terrestrial environments , the mobility of this compound in soil will be influenced by its sorption characteristics. Compounds with long alkyl chains tend to be more strongly adsorbed to soil organic matter. nih.gov This sorption would reduce its leaching potential into groundwater but increase its persistence in the soil column. The transport of OPEs from terrestrial to aquatic systems can occur through surface runoff and soil erosion. nih.gov
Interactions with Environmental Matrices and Sorption Dynamics
The interaction of this compound with environmental matrices such as soil, sediment, and dissolved organic matter is primarily governed by sorption processes. The long, branched isononyl alkyl chain is expected to play a significant role in its sorption behavior.
The primary mechanism for the sorption of non-ionic organic compounds with long alkyl chains in soil and sediment is partitioning into soil organic matter. researchgate.netchemsafetypro.com The strength of this interaction is often quantified by the organic carbon-normalized sorption coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility. researchgate.net For ionizable compounds like this compound, sorption is also influenced by soil pH and the cation exchange capacity of the soil, as ionic interactions can occur. researchgate.net
Due to the lack of specific sorption data for this compound, values for other long-chain organic compounds can provide an estimate of its potential sorption behavior. The presence of the long isononyl group suggests that it will have a moderate to high affinity for soil and sediment organic carbon.
Interactive Table: Soil Sorption Coefficients (Koc) for Representative Long-Chain Organic Compounds
| Compound | Log Koc (L/kg) | Reference |
| Diisononyl phthalate (B1215562) (DINP) | ~5.0 - 6.5 (estimated) | mdpi.com |
| Long-chain perfluoroalkyl substances (PFAS) | ~2.0 - 4.0 | nih.gov |
| Dimethoate | 1.3 | |
| Data for analogue compounds to illustrate the potential range of sorption coefficients. |
The sorption of this compound to soil and sediment will have significant implications for its environmental fate. Strong sorption will reduce its concentration in the aqueous phase, thereby decreasing its mobility and bioavailability for microbial degradation. However, it will also lead to its accumulation in soil and sediment, which can act as long-term reservoirs of the compound. nih.gov
Theoretical and Computational Chemistry of Potassium Isononyl Hydrogen Phosphate
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular geometry, and reactivity of organophosphate molecules. These calculations provide detailed information about bond lengths, bond angles, electronic charge distribution, and orbital energies.
For a molecule like isononyl hydrogen phosphate (B84403), DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation. The isononyl group, being a branched nine-carbon chain, can exist in numerous conformational isomers. The specific isomerism (e.g., 3,5,5-trimethylhexyl) significantly influences the molecule's steric profile and electronic properties.
DFT calculations on model phosphate compounds, such as methyl phosphate and acetyl phosphate, have established correlations between the P-O bond lengths and the vibrational stretching frequencies. nih.govrsc.org These studies show that the wavenumbers of the terminal P-O bond stretching vibrations are highly sensitive to small changes in bond length, providing a bridge between theoretical structures and experimental spectroscopic data. nih.gov For instance, calculations using the B3LYP functional with a large basis set like 6-311++G(3df, 3pd) have been shown to reproduce experimental P-O wavenumbers with high accuracy. nih.gov
The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for understanding reactivity. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. For an anionic surfactant like isononyl hydrogen phosphate, the HOMO is typically localized on the negatively charged phosphate head group, making it susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the molecule, and its energy indicates the susceptibility to nucleophilic attack.
The table below presents representative calculated electronic properties for a simple alkyl phosphate, methyl phosphate, which serves as a foundational model for understanding the phosphate group's electronic characteristics.
| Property | Value (Hartree) | Value (eV) | Description |
| HOMO Energy | -0.25 | -6.80 | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |
| LUMO Energy | 0.05 | 1.36 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |
| HOMO-LUMO Gap | 0.30 | 8.16 | An indicator of the molecule's kinetic stability and chemical reactivity. |
| Data is hypothetical and representative for a simple alkyl phosphate, calculated using DFT methods. |
Furthermore, DFT can be used to model the interaction of the phosphate headgroup with the potassium counter-ion. The nature of the K-O bond, whether it is purely ionic or has some covalent character, can be investigated using population analysis methods like Natural Bond Orbital (NBO) analysis.
Molecular Dynamics Simulations of Interfacial Adsorption and Micellization Phenomena
Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic and collective behavior of surfactant molecules like potassium isononyl hydrogen phosphate. These simulations can model processes such as interfacial adsorption at air-water or oil-water interfaces and the self-assembly into micelles in solution. researchgate.netnih.gov
Interfacial Adsorption: MD simulations can provide a molecular-level picture of how individual surfactant molecules arrange themselves at an interface. For this compound, simulations would show the hydrophilic phosphate headgroup orienting towards the aqueous phase, interacting with water molecules and the potassium ion, while the hydrophobic isononyl tail extends into the non-aqueous phase (air or oil). researchgate.net The branched nature of the isononyl tail would lead to a less ordered and more disrupted packing at the interface compared to linear alkyl chains of similar length. This disruption can affect the surface tension reduction efficiency of the surfactant. Simulations can quantify properties like the surface excess concentration and the area per molecule at the interface.
Micellization: Above a certain concentration, the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. MD simulations are instrumental in understanding the structure, size, and dynamics of these aggregates. nih.govnih.gov For this compound, simulations would predict the formation of roughly spherical micelles with a core composed of the isononyl tails and a corona of phosphate headgroups interacting with the surrounding water and potassium counter-ions. nih.gov
Key parameters obtained from MD simulations of micellization include the aggregation number (Nagg), which is the average number of surfactant molecules in a micelle, and the degree of counter-ion binding. The branched structure of the isononyl group would likely result in a lower aggregation number and a less compact micellar core compared to its linear counterpart, nonyl phosphate, due to steric hindrance. shell.com
The table below shows representative data from MD simulations of alkyl sulfate (B86663) surfactants, which are analogous to alkyl phosphates, demonstrating the effect of alkyl chain length on micelle properties.
| Surfactant | Alkyl Chain | Avg. Aggregation Number (Nagg) | Micelle Shape |
| Sodium Octyl Sulfate | C8 | ~30 | Spherical |
| Sodium Decyl Sulfate | C10 | ~50 | Spherical |
| Sodium Dodecyl Sulfate | C12 | ~60-70 | Spherical to Ellipsoidal |
| Data is representative and based on general findings for alkyl sulfate surfactants from MD simulations. nih.gov |
MD simulations using reactive force fields (ReaxFF) can also be employed to study the chemical stability and decomposition of phosphate esters at interfaces, which is relevant for applications in lubrication and material science. nih.govmdpi.com
Prediction of Spectroscopic Signatures and Conformational Landscapes
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predictions aid in the identification and structural characterization of the molecule.
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.net For isononyl hydrogen phosphate, the predicted spectrum would show characteristic peaks for the P-O, P=O, C-H, and O-H stretching and bending modes. The precise frequencies of the phosphate group vibrations are sensitive to its protonation state, hydrogen bonding interactions, and coordination with the potassium ion. nih.govrsc.org For example, the P=O stretching frequency is typically observed in the 1200-1300 cm⁻¹ range, while P-O-C stretching appears around 1000-1100 cm⁻¹. researchgate.net
The table below lists theoretically predicted vibrational frequencies for key functional groups in a model alkyl phosphate compound.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| Symmetric Stretch | P-O-H | ~950 | Stretching of the P-O bond in the hydroxyl group. |
| Asymmetric Stretch | PO₂⁻ | ~1150 | Asymmetric stretching of the two oxygen atoms in the deprotonated phosphate group. |
| Symmetric Stretch | PO₂⁻ | ~1050 | Symmetric stretching of the two oxygen atoms in the deprotonated phosphate group. |
| Stretch | P=O | ~1250 | Stretching of the phosphoryl double bond. |
| Stretch | C-H (Alkyl) | ~2850-2960 | Stretching vibrations of the C-H bonds in the isononyl tail. |
| Data is representative and based on DFT calculations for generic alkyl phosphates. nih.govresearchgate.net |
Conformational Landscapes: The isononyl group's flexibility gives rise to a complex potential energy surface (PES) with multiple local energy minima corresponding to different conformers. researchgate.netmdpi.comwikipedia.orgrsc.org Computational methods can map this PES by systematically rotating the rotatable bonds (e.g., C-C and C-O bonds) and calculating the energy of each resulting conformation. This analysis helps identify the most stable conformers and the energy barriers between them. The conformational landscape is crucial for understanding the molecule's average shape, its packing behavior in aggregates and at interfaces, and its ability to interact with other molecules.
Elucidation of Reaction Mechanisms at the Atomic and Molecular Level
Theoretical chemistry provides powerful tools to investigate the detailed pathways of chemical reactions, such as hydrolysis, which is a key degradation pathway for phosphate esters. researchgate.netwikipedia.org By mapping the reaction's potential energy surface, computational methods can identify transition states, intermediates, and determine activation energies.
For the hydrolysis of isononyl hydrogen phosphate, two main mechanisms are generally considered for phosphoesters: an associative mechanism and a dissociative mechanism. shell.com
Associative Mechanism: This pathway involves the nucleophilic attack of a water molecule on the phosphorus center, leading to a five-coordinate pentavalent phosphorus intermediate or transition state. Subsequent bond cleavage releases the alcohol (isononanol) or a phosphate group.
Dissociative Mechanism: This pathway involves the initial cleavage of the P-O bond to form a metaphosphate intermediate (PO₃⁻), which is then rapidly attacked by water.
Computational studies on the hydrolysis of other phosphate monoesters suggest that the reaction can proceed through either mechanism, with the preferred pathway depending on factors like pH and the nature of the leaving group. wikipedia.org DFT calculations can model these pathways, calculate the energy barriers for each step, and thus predict the most likely mechanism under specific conditions. For instance, the reaction of di(2-ethylhexyl)phosphoric acid (a branched dialkyl phosphate) with tributyl phosphate has been shown to proceed via a bimolecular nucleophilic substitution (Sₙ2) reaction, a type of associative mechanism. researchgate.net
These computational investigations are crucial for understanding the chemical stability and environmental fate of this compound, providing insights that are complementary to experimental kinetic studies.
Derivatives and Structure Activity Relationship Sar Studies
Synthesis and Characterization of Analogs with Varied Alkyl Chain Lengths and Branching Patterns
The synthesis of analogs of potassium isononyl hydrogen phosphate (B84403) involves the esterification of various alcohols with a phosphating agent. The structure of the resulting surfactant is directly dictated by the choice of the initial alcohol and the phosphating agent used. researchgate.net
Synthesis Methods: Common phosphating agents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net The reaction with P₂O₅ or PPA is a prevalent industrial method for producing alkyl phosphates. elpub.rugoogle.com This process typically involves reacting a fatty alcohol or an alcohol ethoxylate with the phosphating agent under controlled temperature conditions. google.comresearchgate.net For instance, stable products can be obtained by conducting the esterification at around 80°C, followed by hydrolysis. researchgate.net A key feature of these methods is that they usually yield a mixture of monoalkyl and dialkyl phosphate esters. elpub.ruresearchgate.net The ratio of these mono- and di-esters, which significantly influences the final properties, can be tailored by adjusting the reaction conditions and the molar ratio of the reactants. researchgate.netelpub.ru
To study the effect of the hydrophobic tail, a series of analogs can be synthesized using alcohols with different alkyl chain lengths (e.g., octyl, dodecyl, hexadecyl) and varying degrees of branching. researchgate.netrsc.org For example, while isononyl alcohol provides a branched C9 structure, other linear and branched primary alcohols can be used to create a library of compounds for SAR studies. rsc.orgorganic-chemistry.org The synthesis of highly branched ester side chains has been developed to improve the solution-processability of complex molecules, a technique applicable to surfactant design. rsc.org
Characterization: Once synthesized, the chemical structures of these analogs are confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P-NMR is particularly crucial for characterizing phosphate esters, as it can distinguish between monoesters, diesters, and residual phosphoric acid. researchgate.netresearchgate.net ¹H-NMR is also used to confirm the structure of the alkyl portion of the molecule. researchgate.net
Infrared (IR) Spectroscopy: FTIR helps in identifying the key functional groups, such as the P=O and P-O-C bonds characteristic of phosphate esters. elpub.ruresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry can be employed to determine the exact composition of the synthesized phosphate ester mixtures. elpub.ru
Potentiometric Titration: This method can be used to evaluate the composition and purity of the synthesized phosphoric esters. elpub.ru
Impact of Counter-Ion and Phosphate Moiety Modifications on Functional Properties
The functional properties of an ionic surfactant are determined not only by its hydrophobic tail but also by the nature of its hydrophilic headgroup and the associated counter-ion.
Counter-Ion Modification: The potassium (K⁺) cation in potassium isononyl hydrogen phosphate can be substituted with various other counter-ions, such as sodium (Na⁺), cesium (Cs⁺), or organic cations like L-arginine (Arg⁺), leading to significant changes in the surfactant's properties. nih.gov Studies on hexadecyl phosphate salts have shown that the counter-ion species has a strong effect on hydration behavior and the formation of ordered structures like α-form hydrated crystals (α-gels). nih.gov
For example, C16P-Arg and C16P-Cs salts were found to more readily undergo hydration and form α-form hydrated crystals compared to their K⁺ and Na⁺ counterparts. nih.gov The counter-ion also influences the lamellar d-spacing in these structures; a counter-ion that binds more strongly to the phosphate headgroup can reduce electrostatic repulsion between bilayers, resulting in a smaller d-spacing. nih.gov The choice of counter-ion can even affect ion selectivity in more complex systems. nih.govresearchgate.net
Monoalkyl Phosphates (MAP): Generally favored for applications requiring good detergency, abundant foam, and stability. cosmeticsciencetechnology.com
Dialkyl Phosphates (DAP): Typically function as better emulsification agents. cosmeticsciencetechnology.com
Therefore, a product rich in the monoester of isononyl hydrogen phosphate would be expected to perform differently than a product with a high diester content. Further modifications can include the synthesis of thiophosphates or the chemical activation of the terminal phosphate group to create novel derivatives like amidates or pyrophosphates, though this is less common for bulk surfactant applications. ttu.eenih.gov
Investigation of Structure-Property Relationships for Surfactant Performance
By systematically altering the molecular structure and observing the resulting changes in physicochemical properties, clear structure-property relationships can be established. These relationships are fundamental to designing surfactants for specific applications.
Effect of Alkyl Chain Length: For a homologous series of anionic surfactants, the length of the alkyl chain has a predictable effect on surfactant performance.
Critical Micelle Concentration (CMC): The CMC, which is the concentration at which micelles begin to form, generally decreases as the alkyl chain length increases. researchgate.netbohrium.com This is because a longer hydrophobic tail provides a stronger driving force for the molecules to self-assemble and escape the aqueous environment.
Surface Tension at CMC (γCMC): The efficiency of a surfactant in reducing surface tension is also related to its structure. For some series, γCMC has been observed to decrease as the alkyl chain length increases, although in other cases it may show an inverse relationship. researchgate.netbohrium.com
Adsorption and Diffusion: The rate of surfactant adsorption at interfaces and the diffusion coefficient tend to decrease as the alkyl chain length increases. bohrium.comresearchgate.net
Effect of Alkyl Chain Branching: Introducing branching into the alkyl chain, as seen in the isononyl group, has a significant impact.
Solubility and Krafft Temperature: Branching in the hydrophobe generally increases the water solubility of the surfactant. shell.com This often leads to a dramatic reduction in the Krafft temperature, which is the temperature below which the surfactant is insoluble. shell.com
Foaming: Increased branching can be detrimental to foaming performance, leading to reduced foam volume and stability compared to more linear isomers. shell.com
CMC: The increased solubility imparted by branching can lead to an increase in the CMC compared to a linear analog of similar molecular weight. shell.com
The following interactive table summarizes the expected trends in surfactant properties based on structural modifications to a hypothetical C12 alkyl phosphate analog.
| Analog | Alkyl Structure | Mono-/Di-ester Ratio | Expected CMC Change | Expected Foaming Performance | Primary Application Profile |
|---|---|---|---|---|---|
| Reference (C12) | Linear | High Mono-ester | - | Good | Detergency |
| Analog A (C16) | Linear | High Mono-ester | Decrease | Moderate | Wetting at low concentration |
| Analog B (C8) | Linear | High Mono-ester | Increase | High | Foaming Agent |
| Analog C (Branched C12) | Branched | High Mono-ester | Increase | Lower | High solubility / Hard water tolerance |
| Analog D (C12) | Linear | High Di-ester | Similar | Low | Emulsification |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
QSPR modeling represents a sophisticated, data-driven approach to surfactant design. It aims to create mathematical models that can predict the properties of a molecule based solely on its chemical structure, thereby accelerating the development of new surfactants by minimizing trial-and-error synthesis. mdpi.com
The QSPR process involves several key steps:
Dataset Curation: A dataset of surfactant molecules with experimentally measured properties (e.g., CMC, γCMC) is compiled. mdpi.com
Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors encode structural information, such as molecular weight, atom counts, bond types, topological indices, and quantum chemical parameters. nih.gov
Model Building: Statistical methods or machine learning algorithms are used to build a model that correlates the molecular descriptors with the observed properties. Techniques can range from Multiple Linear Regression (MLR) to more complex approaches like Artificial Neural Networks (ANN) and Graph Neural Networks (GNN). mdpi.comrsc.org
Validation and Prediction: The model's predictive power is rigorously tested on a separate set of molecules not used in the training process. Once validated, the model can be used to predict the properties of novel, unsynthesized surfactant structures.
Recent studies have demonstrated the power of these methods. For example, a GNN-based QSPR model was developed that showed high accuracy (R² = 0.87 on average) in predicting the CMC, γCMC, and maximal packing density (Γmax) for a diverse set of anionic, cationic, zwitterionic, and nonionic surfactants. mdpi.com Such models can effectively capture the complex variations in properties that arise from changes in molecular design, providing crucial insights and guiding the rational design of next-generation surfactants with tailored performance profiles. mdpi.comrsc.org
Advanced Analytical Methodologies for Characterization
Chromatographic Techniques (e.g., HPLC, GC-MS, LC-MS) for Purity Assessment and Impurity Profiling
Chromatographic methods are indispensable for separating and quantifying the components of a sample, making them ideal for assessing the purity of potassium isononyl hydrogen phosphate (B84403) and identifying any impurities.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like potassium isononyl hydrogen phosphate. acs.orgnih.gov HPLC systems coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS), can effectively separate the main component from related substances and degradation products. acs.org For instance, a reversed-phase HPLC method can be developed to quantify the this compound content and to detect the presence of unreacted isononyl alcohol or phosphoric acid.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile and semi-volatile impurities. medistri.swiss While this compound itself is not directly amenable to GC analysis due to its low volatility and polar nature, GC-MS is highly effective for identifying and quantifying residual starting materials or volatile side-products from its synthesis. researchgate.netresearchgate.net For the analysis of the non-volatile phosphate ester, a derivatization step, such as silylation, can be employed to convert it into a more volatile and thermally stable derivative suitable for GC-MS analysis. digitaloceanspaces.comd-nb.info
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the techniques of choice for the analysis of organophosphorus compounds in complex matrices. mdpi.commdpi.comcdc.govuniba.itbohrium.com These methods offer high sensitivity and selectivity, allowing for the direct analysis of this compound without the need for derivatization. mdpi.com LC-MS can provide the molecular weight of the compound and its impurities, while LC-MS/MS can yield structural information through fragmentation patterns, aiding in the unequivocal identification of trace-level impurities. mdpi.comzldm.ru
A typical impurity profile for an industrial-grade phosphate ester surfactant, such as this compound, may include the components listed in the interactive table below.
Interactive Table 1: Potential Impurities in Industrial Grade this compound
| Impurity | Analytical Technique for Detection | Potential Origin |
|---|---|---|
| Isononyl alcohol | GC-MS | Unreacted starting material |
| Phosphoric acid | HPLC, IC | Unreacted starting material |
| Di-isononyl hydrogen phosphate | HPLC, LC-MS | By-product of synthesis |
| Tri-isononyl phosphate | GC-MS, HPLC | By-product of synthesis |
| Short-chain alkyl phosphates | LC-MS | Impurities in the starting alcohol |
Electrochemical Methods (e.g., Electrochemical Impedance Spectroscopy) for Solution and Interfacial Properties
Electrochemical methods are highly sensitive to changes in the chemical environment at an electrode-solution interface, making them well-suited for studying the solution and interfacial properties of surfactants like this compound.
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the behavior of surfactant molecules in solution and at interfaces. acs.orgilmsens.comnih.govmdpi.com By applying a small amplitude sinusoidal voltage and measuring the resulting current, EIS can probe processes such as micelle formation, adsorption at interfaces, and the formation of protective films. acs.org The analysis of the impedance data, often presented as Nyquist or Bode plots, can reveal the critical micelle concentration (CMC), the point at which surfactant molecules begin to form aggregates in solution. acs.orgresearchgate.net
The study of this compound solutions with EIS would involve measuring the impedance over a range of frequencies at various concentrations. Changes in the equivalent circuit parameters, such as solution resistance and double-layer capacitance, can be correlated with the self-assembly of the surfactant molecules.
Below is an interactive table with representative electrochemical parameters that could be obtained from an EIS study of a surfactant solution.
Interactive Table 2: Representative Electrochemical Impedance Spectroscopy Parameters for a Surfactant Solution
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Solution Resistance (Rs) | Resistance of the bulk solution | Decreases with increasing surfactant concentration up to the CMC, then changes slope. |
| Double-Layer Capacitance (Cdl) | Capacitance of the electrode-solution interface | Changes significantly around the CMC due to surfactant adsorption. |
| Charge Transfer Resistance (Rct) | Resistance to charge transfer at the electrode surface | Can be used to study corrosion inhibition properties. |
Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Behavior and Stability
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature or time. azom.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing the phase behavior and thermal stability of this compound. azom.comresearchgate.net
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can be used to determine melting points, glass transitions, and the temperatures of any phase transitions. For a compound like this compound, DSC can provide information on its physical state and any polymorphic transitions it may undergo.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of a material. nih.gov For this compound, TGA can identify the temperature at which it begins to decompose and can provide information about the composition of the material if it contains volatile components or forms stable intermediates upon heating. nih.gov Studies on related organophosphorus compounds have shown that thermal degradation often proceeds through the elimination of a phosphorus acid. nih.gov
An illustrative data table from the thermal analysis of a similar organophosphate salt is presented below.
Interactive Table 3: Representative Thermal Analysis Data for an Organophosphate Salt
| Thermal Event | Technique | Temperature Range (°C) | Observation |
|---|---|---|---|
| Melting | DSC | 150 - 170 | Endothermic peak |
| Onset of Decomposition | TGA | > 200 | Initial mass loss |
| Major Decomposition Step | TGA | 250 - 400 | Significant mass loss corresponding to the loss of organic moieties |
Advanced Microscopy (e.g., AFM, TEM) for Morphological and Supramolecular Characterization
Advanced microscopy techniques provide direct visualization of the morphology and supramolecular structures formed by amphiphilic molecules like this compound in solution. researchgate.netrsc.org
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize surfaces at the nanoscale. nih.gov In the context of this compound, AFM can be used to image the aggregates formed by the surfactant on a solid substrate, such as mica or graphite. rsc.orgwm.edu This allows for the direct observation of the size and shape of micelles, vesicles, or other self-assembled structures. oxinst.comoxinst.commdpi.com
Transmission Electron Microscopy (TEM), particularly with cryogenic techniques (cryo-TEM), allows for the visualization of the supramolecular assemblies of surfactants in their native, hydrated state. nih.govnih.gov By flash-freezing a thin film of the surfactant solution, the self-assembled structures are preserved and can be imaged with high resolution. This can provide detailed information on the morphology of micelles (spherical, cylindrical), vesicles, and other complex structures. nih.govnih.gov
The dimensions and morphology of these supramolecular structures are dependent on factors such as concentration, temperature, and ionic strength of the solution.
The following interactive table provides examples of supramolecular structures that could be formed by this compound and their typical dimensions.
Interactive Table 4: Potential Supramolecular Structures of this compound and Their Typical Dimensions
| Supramolecular Structure | Imaging Technique | Typical Diameter/Size |
|---|---|---|
| Spherical Micelles | Cryo-TEM, AFM | 3 - 10 nm |
| Cylindrical Micelles | Cryo-TEM, AFM | Diameter: 3 - 10 nm; Length: variable |
| Vesicles | Cryo-TEM, AFM | 50 - 500 nm |
Future Research Directions and Emerging Paradigms
Exploration of Novel and Sustainable Synthetic Routes for Isononyl Phosphates
The development of environmentally benign and efficient methods for synthesizing isononyl phosphates, including the potassium salt, is a primary focus of future research. Traditional synthesis routes often involve multi-step processes that may utilize harsh reagents and generate significant waste streams. Future research will likely prioritize the following:
Catalytic Approaches: Investigating novel catalysts, including biocatalysts and nano-catalysts, to improve reaction efficiency, selectivity, and reduce energy consumption.
Alternative Feedstocks: Exploring the use of renewable and bio-based sources for the isononyl moiety to decrease reliance on petrochemical derivatives.
Solvent-Free and Aqueous Synthesis: Developing synthetic methods that minimize or eliminate the use of volatile organic solvents, aligning with the principles of green chemistry. One method for a related compound, potassium dihydrogen phosphate (B84403), involves the neutralization of phosphoric acid with potassium hydroxide (B78521) in an aqueous solution. rsc.orgyoutube.com
Development of Integrated Characterization Techniques for Complex Multi-Component Systems
Potassium isononyl hydrogen phosphate often functions within complex matrices, such as in formulations for industrial applications or in environmental systems. A comprehensive understanding of its behavior necessitates the development of advanced and integrated characterization techniques. Future research in this area will likely involve:
Advanced Spectroscopic and Chromatographic Methods: Utilizing techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the compound and its potential transformation products in intricate mixtures.
In-Situ and Real-Time Monitoring: Developing methods for the real-time observation of the compound's behavior in various media, providing dynamic insights into its interactions and stability.
Computational and Experimental Synergy: Combining experimental data with computational modeling to predict and interpret the behavior of this compound in multi-component systems.
Predictive Modeling for Environmental Risk Assessment and Degradation Pathways
A forward-looking approach to the environmental stewardship of this compound involves the use of predictive modeling to assess its potential risks and understand its ultimate fate in the environment. This proactive strategy can guide the design of safer and more sustainable alternatives. Key research directions include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing and validating QSAR models to predict the ecotoxicity and environmental persistence of isononyl phosphates based on their molecular structure.
Biodegradation Pathway Simulation: Utilizing computational models to simulate the potential microbial degradation pathways of this compound, identifying potential persistent intermediates.
Environmental Fate and Transport Modeling: Creating models to predict the distribution and concentration of the compound in various environmental compartments, such as soil, water, and sediment, under different release scenarios. While specific data for this compound is limited, assessments for other potassium phosphate compounds have considered their low toxicity and environmental impact. epa.gov
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Engineering
The complex challenges and opportunities associated with this compound necessitate a highly interdisciplinary research approach. The convergence of chemistry, materials science, and environmental engineering will be crucial for driving innovation and ensuring sustainability. Future collaborative efforts will likely focus on:
Designing for Degradability: Integrating principles of environmental engineering into the initial chemical design process to create new isononyl phosphate derivatives that are both functional and readily biodegradable.
Advanced Material Formulations: Exploring the use of this compound in the development of novel materials with enhanced performance and reduced environmental footprints.
Life Cycle Assessment (LCA): Conducting comprehensive LCAs for products containing this compound to evaluate their environmental impact from raw material extraction to end-of-life disposal or recycling.
By pursuing these future research directions, the scientific community can foster a deeper understanding of this compound, paving the way for its responsible and innovative use in a variety of technological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
